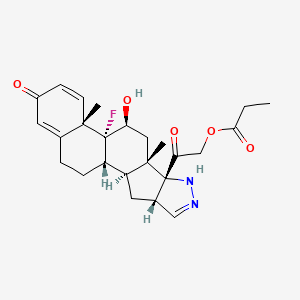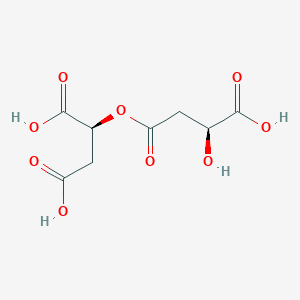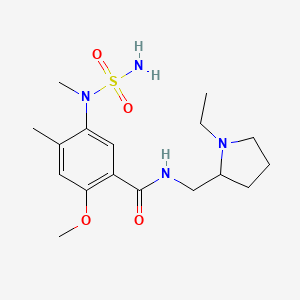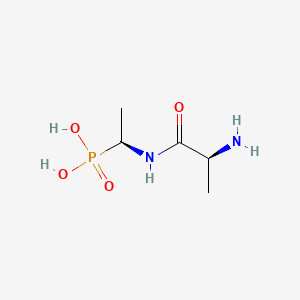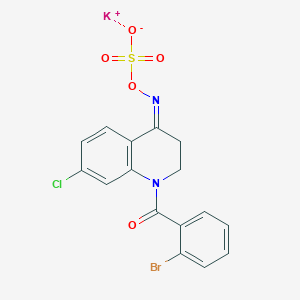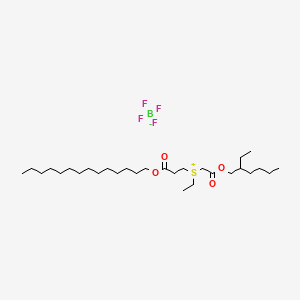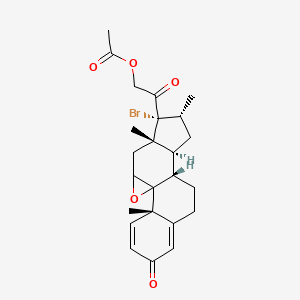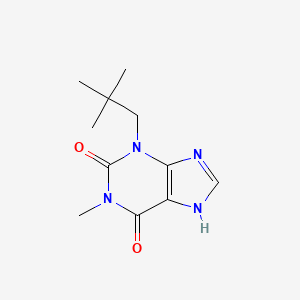
1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl- is a chemical compound known for its unique structure and properties. This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the 2,2-dimethylpropyl and methyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps, such as crystallization or chromatography, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in studying purine metabolism and its related pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which 1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: Another purine derivative with stimulant effects.
Theobromine: Found in chocolate, similar in structure to caffeine.
Theophylline: Used in medicine for respiratory diseases.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-3-(2,2-dimethylpropyl)-1-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
132560-04-4 |
|---|---|
Molekularformel |
C11H16N4O2 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
3-(2,2-dimethylpropyl)-1-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)5-15-8-7(12-6-13-8)9(16)14(4)10(15)17/h6H,5H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
DAEMLJFQJOQHQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


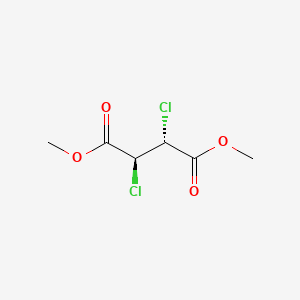
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)

